Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((4-aminobicyclo[211]hexan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 4-aminobicyclo[211]hexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine precursor. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure and functional groups allow it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate:
Tert-butyl ((4-aminobicyclo[2.2.1]heptan-1-yl)methyl)carbamate: Similar structure but with a different bicyclic framework, leading to distinct chemical and biological properties.
Tert-butyl ((4-aminobicyclo[3.1.1]heptan-1-yl)methyl)carbamate: Another related compound with a different bicyclic structure, offering unique reactivity and applications.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVIBOCIYTIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.